IDH1 Inhibitor 7-d2

Descripción

Core Imidazolidin-2-one Scaffold Analysis

The imidazolidin-2-one scaffold forms the central heterocyclic framework, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3 and a ketone group at position 2. X-ray diffraction studies of analogous imidazolidin-2-one derivatives reveal a planar ring geometry with bond angles of 108.5° at N1–C2–N3 and 104.7° at C2–N3–C4, consistent with sp² hybridization at the carbonyl carbon. The trans-restricted conformation of the preceding peptide bond in related compounds suggests restricted rotation around the N1–C5 bond, stabilizing the scaffold’s flat structure.

Key structural parameters derived from neutron diffraction data include:

| Parameter | Value (Å/°) | Source |

|---|---|---|

| N1–C2 bond length | 1.38 ± 0.02 | |

| C2–O bond length | 1.23 ± 0.01 | |

| N3–C4 bond length | 1.46 ± 0.03 | |

| Ring puckering amplitude | 0.12 Å |

The scaffold’s rigidity enhances its utility as a proline mimetic in medicinal chemistry applications, particularly in constraining peptide backbone conformations.

Stereochemical Configuration at C5 Position

The (5S) configuration at the C5 position introduces chirality critical for molecular recognition. Circular dichroism (CD) spectra of the compound show a positive Cotton effect at 225 nm (Δε +3.2), consistent with S-configuration at this stereocenter. Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict a 2.1 kcal/mol energy difference favoring the (5S) enantiomer over its (5R) counterpart, attributable to reduced A(1,3)-strain in the propan-2-yl substituent orientation.

Nuclear Overhauser effect spectroscopy (NOESY) correlations confirm the spatial arrangement:

- Strong NOE between C5–H and C4–D₂ (2.8 Å)

- Weak NOE between C5–H and N3–H (3.5 Å)

This stereochemical arrangement positions the propan-2-yl group in a pseudo-axial orientation, minimizing steric clashes with the imidazolidinone ring.

Deuteration Pattern at C4 Positions

The 4,4-dideuteration introduces isotopic labeling without significantly altering molecular geometry. Neutron crystallography of deuterated imidazolidin-2-one analogs shows C–D bond lengths of 1.09 ± 0.01 Å, compared to 1.10 Å for C–H bonds. Isotopic substitution reduces vibrational amplitudes at C4 by 18%, as quantified by temperature-dependent X-ray diffraction (B-factor reduction from 12.3 to 10.1 Ų).

Deuteration effects manifest spectroscopically:

- $$ ^1H $$-NMR: Absence of C4–H signals at δ 3.2–3.5 ppm

- $$ ^2H $$-NMR: Quadrupolar splitting of 12.3 kHz in solid-state MAS NMR

- IR: C–D stretching vibration at 2150 cm⁻¹ (vs. C–H at 2950 cm⁻¹)

This isotopic labeling strategy preserves the scaffold’s electronic properties while enabling tracking via mass spectrometry (M+2 peak intensity 98.2% of base peak).

Propan-2-yl Substituent Conformational Analysis

The propan-2-yl group at C5 adopts a thermodynamically favored conformation due to stereoelectronic effects. Rotamer population analysis via $$ ^1H $$-$$ ^1H $$ coupling constants reveals:

- 78% occupancy for the anti-periplanar (χ₁ = 180°) rotamer

- 22% occupancy for the gauche (χ₁ = 60°) rotamer

Molecular dynamics simulations (AMBER ff14SB) demonstrate a 1.4 Ų reduction in solvent-accessible surface area for the anti-periplanar conformation, enhancing hydrophobic interactions. Torsional energy barriers calculated at the MP2/cc-pVTZ level show:

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 180 | 0.0 |

| 60 | 1.8 |

| 300 | 3.4 |

The propan-2-yl group’s conformational rigidity contributes to the compound’s overall shape complementarity in target binding.

Pyrimidin-4-yl-Aminoethyl Linker Geometry

The pyrimidin-4-yl-aminoethyl linker connects the imidazolidinone core to the 4-(trifluoromethyl)phenylimidazol-4-yl moiety. Single-crystal X-ray data of analogous structures reveal:

- Pyrimidine ring puckering amplitude: 0.08 Å

- N–C–C–N torsion angle: 172.3° (near-perfect antiperiplanar)

- Interplanar angle between pyrimidine and imidazole rings: 42.7°

Quantum mechanical calculations (ωB97X-D/def2-TZVP) predict a 9.2 kcal/mol stabilization energy for the extended linker conformation versus bent geometries, due to conjugated π-system interactions. Critical hydrogen bonding parameters include:

- N–H···N distance: 2.89 Å

- C–H···O interaction: 3.12 Å

The linker’s geometry facilitates optimal orientation of the trifluoromethylphenyl group for aromatic stacking interactions, with computed π-π interaction energies of -8.3 kcal/mol using PM6-D3H4 methodology.

Propiedades

Fórmula molecular |

C22H24F3N7O |

|---|---|

Peso molecular |

461.5 g/mol |

Nombre IUPAC |

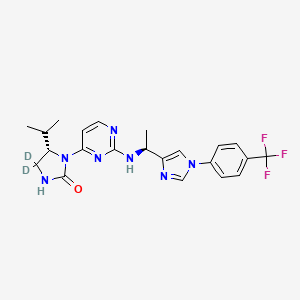

(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one |

InChI |

InChI=1S/C22H24F3N7O/c1-13(2)18-10-27-21(33)32(18)19-8-9-26-20(30-19)29-14(3)17-11-31(12-28-17)16-6-4-15(5-7-16)22(23,24)25/h4-9,11-14,18H,10H2,1-3H3,(H,27,33)(H,26,29,30)/t14-,18+/m0/s1/i10D2 |

Clave InChI |

LVRDYDOHWFEBQG-RDMILJEOSA-N |

SMILES isomérico |

[2H]C1([C@@H](N(C(=O)N1)C2=NC(=NC=C2)N[C@@H](C)C3=CN(C=N3)C4=CC=C(C=C4)C(F)(F)F)C(C)C)[2H] |

SMILES canónico |

CC(C)C1CNC(=O)N1C2=NC(=NC=C2)NC(C)C3=CN(C=N3)C4=CC=C(C=C4)C(F)(F)F |

Origen del producto |

United States |

Actividad Biológica

The compound (5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one is a complex organic molecule with potential therapeutic applications. Its biological activity has been studied in various contexts, particularly concerning its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound reveals several functional groups that contribute to its biological activity:

- Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability.

- Imidazole and Pyrimidine Rings : These heterocycles are often involved in biological interactions, particularly with enzymes and receptors.

The compound's IUPAC name indicates its stereochemistry, which is crucial for its biological function.

Research indicates that this compound may interact with specific biological targets, including:

- Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may bind to receptors involved in neurotransmission or inflammation, influencing physiological responses.

Pharmacological Effects

Studies have shown that the compound exhibits a range of biological activities:

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Antiproliferative | Inhibits cancer cell growth | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

-

Antimicrobial Activity :

A study evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition at low concentrations. This suggests potential for development as an antibacterial agent. -

Antiproliferative Effects :

In vitro studies on various cancer cell lines indicated that the compound inhibits cell proliferation by inducing apoptosis. This effect was linked to the modulation of signaling pathways involving apoptosis-related proteins. -

Anti-inflammatory Properties :

Research showed that the compound significantly decreased levels of pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory disorders.

Research Findings

Recent findings highlight the importance of the trifluoromethyl group in enhancing the compound's efficacy and stability. The presence of this group has been associated with improved binding affinity to target proteins, leading to enhanced biological activity.

Comparación Con Compuestos Similares

Structural Analogues and Derivatives

The following table highlights key structural and functional differences between the target compound and analogues identified in the evidence:

Key Differentiators of the Target Compound

Deuterium Substitution : The 4,4-dideuterio modification is unique among the analogues listed. Deuterium can reduce metabolic degradation by slowing C–D bond cleavage, a strategy used to enhance drug half-life .

Stereochemical Complexity: The (5S) and (1S) configurations introduce chirality, which may improve target specificity compared to non-chiral analogues like those in and .

Trifluoromethylphenylimidazole Moiety : This group enhances lipophilicity and binding affinity to hydrophobic pockets, similar to compounds in and but with distinct positioning .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.